molecular formula C21H24N4S B14930021 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

Cat. No.: B14930021
M. Wt: 364.5 g/mol
InChI Key: KLYUEADECITAIE-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

The synthesis of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA typically involves nucleophilic addition–elimination reactions. One common method involves the reaction of intermediates with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include refluxing the mixture in a suitable solvent like acetonitrile or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and replication. The compound may also interact with other molecular pathways involved in the survival and proliferation of parasites.

Comparison with Similar Compounds

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can be compared with other pyrazole derivatives such as:

The uniqueness of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C21H24N4S/c1-16-20(17(2)25(24-16)19-11-7-4-8-12-19)15-23-21(26)22-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H2,22,23,26)

InChI Key

KLYUEADECITAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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